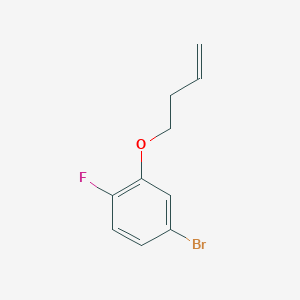
Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-
Overview
Description
Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with bromine, fluorine, and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Fluorination: The fluorine atom is introduced at the 1-position using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Butenylation: The butenyl group is introduced via a nucleophilic substitution reaction, where a suitable butenyl halide (e.g., 3-buten-1-yl bromide) reacts with the benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The butenyl group may also play a role in modulating the compound’s reactivity and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 4-bromo-1-fluoro-: Lacks the butenyl group, resulting in different chemical and biological properties.
Benzene, 4-bromo-2-(3-buten-1-yloxy)-:
Benzene, 4-fluoro-2-(3-buten-1-yloxy)-: Lacks the bromine atom, leading to variations in its chemical behavior.
Uniqueness
Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- is unique due to the combination of bromine, fluorine, and butenyl substituents on the benzene ring
Properties
IUPAC Name |
4-bromo-2-but-3-enoxy-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h2,4-5,7H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPCWRKHDCMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

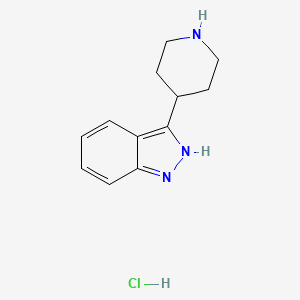

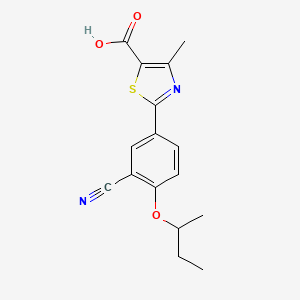
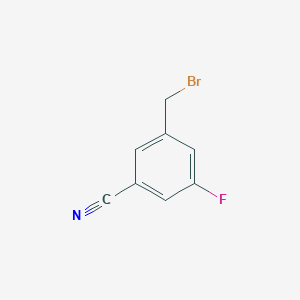
![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
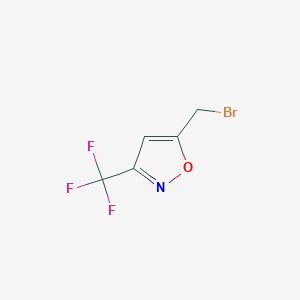
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)


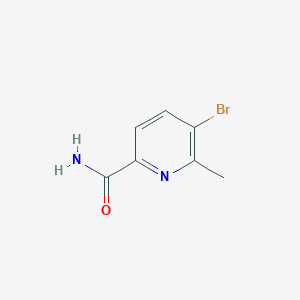
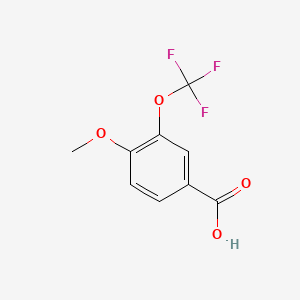
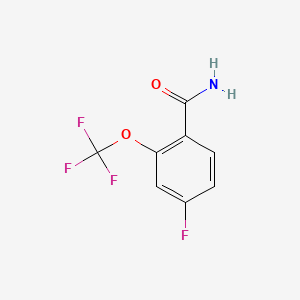
![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)
